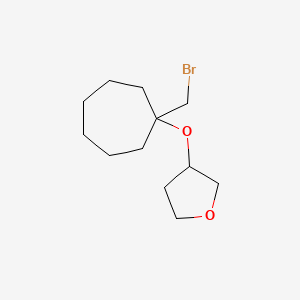

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran

描述

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran is a brominated cycloheptane derivative ether-linked to a tetrahydrofuran (THF) ring. The compound features a seven-membered cycloheptyl ring substituted with a bromomethyl group (-CH2Br) at the 1-position, connected via an oxygen atom to the 3-position of the THF ring. Its molecular formula is inferred to be C13H23BrO2 (based on structural analogs like 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran, which has the formula C12H21BrO2 ).

While direct synthesis data for this compound are absent in the provided evidence, analogous protocols (e.g., alkylation of THF derivatives with bromomethylated cycloalkanes under basic conditions) suggest viable routes. For example, describes the use of K2CO3 as a base for benzyl ether formation, which could be adapted for cycloheptyl-THF systems .

属性

分子式 |

C12H21BrO2 |

|---|---|

分子量 |

277.20 g/mol |

IUPAC 名称 |

3-[1-(bromomethyl)cycloheptyl]oxyoxolane |

InChI |

InChI=1S/C12H21BrO2/c13-10-12(6-3-1-2-4-7-12)15-11-5-8-14-9-11/h11H,1-10H2 |

InChI 键 |

JUKDJVQYKXRYMZ-UHFFFAOYSA-N |

规范 SMILES |

C1CCCC(CC1)(CBr)OC2CCOC2 |

产品来源 |

United States |

准备方法

Preparation Methods of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran

Stepwise Synthesis Details

Preparation of Bromomethylcycloheptyl Intermediate

- Starting from cycloheptanol or cycloheptyl methyl derivatives, bromination is performed using reagents such as N-bromosuccinimide (NBS) in the presence of triphenylphosphine or other brominating agents.

- Reaction conditions typically involve low temperatures (0 °C to room temperature) and inert solvents like dichloromethane.

- The bromomethyl group is selectively introduced at the methyl position on the cycloheptyl ring.

Example Reaction Conditions:

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Bromosuccinimide, PPh3 | 0 °C to RT, 2 hours | ~80 | Controlled bromination |

| Carbon tetrabromide, PPh3 | 0 °C, 2-6 hours | 75-85 | Alternative bromination method |

(Based on analogous bromomethylation reactions from literature)

Ether Formation with Tetrahydrofuran Derivative

- The bromomethylcycloheptyl intermediate reacts with a tetrahydrofuran derivative bearing a nucleophilic oxygen, typically 3-hydroxytetrahydrofuran, under Williamson ether synthesis conditions.

- The reaction proceeds via nucleophilic substitution, often in polar aprotic solvents such as dimethylformamide or tetrahydrofuran itself.

- Base catalysts like potassium carbonate or sodium hydride are used to deprotonate the hydroxyl group, enhancing nucleophilicity.

Typical Reaction Parameters:

| Base | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Potassium carbonate | DMF or THF | Room temp to 60 °C | 4-12 hours | 60-75 |

This step yields the ether-linked product, this compound.

Alternative Synthetic Routes

- Intramolecular cyclizations and selective functional group transformations have been reported for related tetrahydrofuran derivatives, which may be adapted for this compound.

- Oxidation of hydroxy-substituted intermediates followed by reductive amination or nucleophilic substitution can also be considered for functional group interconversion leading to the target compound.

- For example, synthesis of 3-aminomethyl tetrahydrofuran involves cyclization of dihydrofuran intermediates, formylation, and reductive amination steps, which provide insight into functionalization strategies on the tetrahydrofuran ring.

Analytical Data and Characterization

| Parameter | Data | Method |

|---|---|---|

| Molecular formula | C12H21BrO2 | Calculated |

| Molecular weight | 291.22 g/mol | Calculated |

| 1H NMR (400 MHz) | Signals corresponding to tetrahydrofuran ring protons and bromomethyl protons | NMR Spectroscopy |

| Purity | >95% | Chromatography (TLC, HPLC) |

The bromomethyl group’s presence is confirmed by characteristic proton signals in the 1H NMR spectrum and by mass spectrometry showing the expected molecular ion peak.

Summary Table of Preparation Methods

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromomethylation of cycloheptyl | NBS, PPh3, DCM, 0 °C to RT, 2 h | 75-85 | Selective bromination |

| Ether formation | 3-hydroxytetrahydrofuran, K2CO3, DMF, RT to 60 °C, 4-12 h | 60-75 | Williamson ether synthesis |

| Purification | Silica gel chromatography | - | Ensures >95% purity |

化学反应分析

Types of Reactions

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and amines.

Oxidation Reactions: Products include alcohols and ketones.

Reduction Reactions: The primary product is the corresponding methyl derivative.

科学研究应用

3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran is a chemical compound that features a tetrahydrofuran ring and a bromomethyl group attached to a cycloheptyl moiety. Its molecular formula is C13H23BrO2, and it has a molecular weight of 291.22 g/mol. The compound's structure suggests potential applications in both medicinal chemistry and organic synthesis.

Potential Applications

- Organic Synthesis: The bromomethyl group's reactivity allows for covalent bonding with nucleophilic sites on proteins or other biomolecules. This reactivity is valuable in creating new compounds and modifying existing ones.

- Medicinal Chemistry: Compounds with structures similar to 3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran can show significant biological properties. The bromomethyl group can interact with biological targets like enzymes and proteins, potentially altering biochemical pathways. This makes the compound interesting for pharmacological studies. Interaction studies involving 3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran are centered on its reactivity with electrophiles and various nucleophiles. The bromomethyl group’s reactivity allows interactions with nucleophilic sites on proteins or other biomolecules. These studies are important for understanding the compound’s potential biological effects and mechanisms of action.

Analogues

- 3-((1-(Chloromethyl)cycloheptyl)oxy)methyl)tetrahydrofuran: It has a similar structure but has a chloromethyl group. The presence of chlorine could lead to different reactivity.

- 3-((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran: It has a similar structure but has a cyclopentyl instead of a cycloheptyl group. The smaller ring size may have an impact on its stability and reactivity.

- 3-Amino-2-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol: It has different functional groups but a similar size. It shows different biological activities because of the amino and imidazo groups.

作用机制

The mechanism of action of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran involves its ability to undergo various chemical reactions, as described above. The bromomethyl group is particularly reactive, allowing the compound to participate in substitution and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .

相似化合物的比较

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran (CAS 1341533-71-8)

- Molecular Formula : C12H21BrO2

- Key Features : Cyclohexyl ring (six-membered) with a methyl group at the 4-position and bromomethyl at the 1-position.

- Limited physical data (e.g., melting/boiling points) are available .

3-(Bromomethyl)tetrahydrofuran (CAS 165253-29-2)

- Molecular Formula : C5H9BrO

- Key Features : Direct attachment of bromomethyl to THF without a cycloalkyl spacer.

- Significance : Simpler structure with higher electrophilicity due to reduced steric hindrance. Used as a building block in pharmaceutical synthesis .

Functional Group Analogs

3-(2-Bromo-1-(2-chlorophenyl)ethoxy)tetrahydrofuran

- Key Features : Ethoxy linker with bromine and a 2-chlorophenyl substituent.

- Discontinued commercial availability suggests niche applications .

(2S,3R)-3-(2-Bromophenyl)-2-nitro-2,3,6,7-tetrahydro-1-benzofuran-4(5H)-one

- Molecular Formula: C14H12BrNO4

- Key Features: Dihydrofuran fused to a cyclohexenone ring, with bromophenyl and nitro groups.

- Significance : Demonstrates the utility of brominated furans in asymmetric catalysis and natural product synthesis. The nitro group enhances electrophilicity, enabling diverse functionalization .

Application-Based Analogs

Tetrahydrofuran Fentanyl 3-Tetrahydrofurancarboxamide

- Molecular Weight : 415.0

- Key Features : THF-linked carboxamide with opioid activity.

- Significance : Highlights the pharmaceutical relevance of THF derivatives. Regulated as a Schedule I compound in the U.S., underscoring the importance of structural modifications for legal and safety considerations .

Data Tables

Research Findings and Implications

- Synthetic Methods: and suggest that bromomethylated cycloalkanes can be coupled to oxygen nucleophiles (e.g., THF derivatives) using bases like K2CO3 or organocatalysts .

- Reactivity : The bromomethyl group in this compound is highly reactive, enabling alkylation or cross-coupling reactions. Cycloheptyl’s larger ring may slow reaction kinetics compared to cyclohexyl analogs due to increased steric hindrance.

- Regulatory Considerations : Analogs like tetrahydrofuran fentanyl derivatives are tightly regulated, emphasizing the need for compliance in handling brominated THF compounds .

生物活性

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran is a complex organic compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring and a bromomethyl group linked to a cycloheptyl moiety. This composition suggests potential biological activities that merit further exploration. This article provides an in-depth analysis of the biological activity of this compound, focusing on its chemical properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C${13}$H${19}$BrO. The presence of both the tetrahydrofuran ring and the bromomethyl group contributes to its reactivity and potential biological interactions. The compound's structure can be summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C${13}$H${19}$BrO |

| Tetrahydrofuran Ring | Present |

| Bromomethyl Group | Present |

| Cycloheptyl Moiety | Present |

Synthesis Methods

The synthesis of this compound can be approached through various methods, including alkylation reactions and ether formation. Notable synthetic pathways involve:

- Alkylation of Tetrahydrofuran : The tetrahydrofuran ring can be alkylated with bromomethyl groups to introduce the desired substituents.

- Cyclization Reactions : Cycloheptyl moieties can be introduced through cyclization reactions involving suitable precursors.

These methods are critical for understanding how variations in synthesis can affect the biological activity of the compound.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. The following subsections summarize findings related to its biological activity:

Antimicrobial Activity

Studies have shown that compounds containing bromomethyl groups often display significant antimicrobial properties. For instance, derivatives of tetrahydrofuran have been evaluated for their effectiveness against various bacterial strains. The structural features of this compound may enhance its ability to interact with microbial targets.

Anticancer Potential

The anticancer activity of compounds with similar structures has been documented in several studies. For example, certain tetrahydrofuran derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could possess similar properties.

In a study examining the cytotoxic effects of related compounds, it was reported that certain derivatives exhibited low nanomolar inhibitory activities against specific cancer cell lines, indicating potential for therapeutic applications .

Case Studies

Several case studies have explored the biological effects of compounds structurally related to this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of tetrahydrofuran derivatives against resistant bacterial strains, revealing that modifications to the bromomethyl group significantly influenced activity levels .

- Cytotoxicity Assessment : Another research project focused on assessing the cytotoxicity of cycloheptyl-containing compounds against various cancer cell lines, highlighting promising results for further development .

常见问题

Q. What are the optimal reaction conditions for synthesizing 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran to maximize yield?

Answer: Synthesis optimization requires careful control of solvent choice, temperature, and reagent stoichiometry. Tetrahydrofuran (THF) is commonly used as a solvent for bromomethylation reactions due to its ability to stabilize Grignard reagents and facilitate nucleophilic substitutions (e.g., alkylation of cycloheptanol derivatives) . For example, in analogous syntheses, reactions conducted at 0–5°C in THF with slow addition of bromomethylating agents (e.g., bromomethylcycloheptane) minimize side reactions like elimination . Monitoring reaction progress via TLC or GC-MS is critical to avoid over-bromination. Post-reaction purification via silica gel chromatography (eluting with ethyl acetate/hexane mixtures) is recommended for isolating the product in high purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR can confirm the bromomethyl group (δ ~3.3–3.7 ppm for CHBr) and cycloheptyl-tetrahydrofuran connectivity. Coupling patterns in the cycloheptyl moiety (e.g., complex multiplet splitting) should be analyzed to verify stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 293.03 (CHBrO) and detects fragmentation patterns (e.g., loss of Br or THF ring opening) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement, as demonstrated in related brominated tetrahydrofuran derivatives .

Q. How does the compound’s stability vary under different storage conditions?

Answer: The bromomethyl group makes the compound sensitive to light, moisture, and nucleophiles. Storage in amber vials under inert gas (argon or nitrogen) at –20°C is advised to prevent hydrolysis or decomposition . Kinetic stability studies in THF/water mixtures (e.g., 90:10 v/v) show a half-life of ~48 hours at 25°C, but degradation accelerates above 40°C or in acidic/basic conditions . Regular stability testing via HPLC (C18 column, acetonitrile/water mobile phase) is recommended for long-term storage.

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound?

Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility) in solution versus solid-state structures. For example, NMR may average signals from multiple conformers, while X-ray data reflect a single crystal lattice arrangement . To address this:

- Perform variable-temperature NMR to identify coalescence points and estimate energy barriers for ring puckering in the tetrahydrofuran moiety .

- Use computational tools like UCSF Chimera to overlay NMR-derived (solution) and X-ray (solid-state) structures, identifying torsional angles that differ due to crystal packing forces .

- Validate with DFT calculations (e.g., Gaussian 16) to model equilibrium conformers and compare with experimental data .

Q. What strategies are effective for designing multi-step syntheses using this compound as a key intermediate?

Answer: The bromomethyl group enables diverse transformations:

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 60°C to generate quaternary ammonium salts for drug delivery systems .

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), KCO, THF/HO) introduces aromatic moieties for bioactive molecule synthesis .

- Cyclization : Intramolecular Williamson ether synthesis (KOH, DMSO) forms macrocyclic ethers, useful in natural product mimics .

Optimize step order to avoid competing reactions (e.g., perform bromomethylation last to prevent elimination).

Q. How should researchers analyze unexpected byproducts in alkylation reactions involving this compound?

Answer: Common byproducts include elimination products (e.g., cycloheptene derivatives) or dimerization via ether linkages. Methodological steps:

- GC-MS/LC-MS : Identify molecular weights and fragmentation patterns. For example, a dimer (CHBrO) may appear at m/z 585.06 .

- Isotopic Labeling : Use O-labeled THF to trace oxygen sources in ether byproducts .

- Mechanistic Probes : Add radical scavengers (e.g., BHT) to test for radical pathways in dimerization .

Data Contradiction and Validation

Q. How to address conflicting reactivity data in different solvent systems?

Answer: Solvent polarity and coordination effects significantly influence reactivity. For instance:

- In THF, the bromomethyl group reacts sluggishly with soft nucleophiles (e.g., thiols) due to poor solvation of intermediates. Switch to polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Conflicting yields in dichloromethane vs. acetonitrile may stem from differing stabilization of transition states. Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction outcomes .

Methodological Resources

- Structural Visualization : UCSF Chimera for molecular dynamics simulations and crystallographic data alignment .

- Stability Testing : NIST guidelines for accelerated stability studies under varying pH/temperature .

- Synthetic Protocols : Refer to Acta Crystallographica for validated crystal structures and reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。